Fluorine Minimizes Lipophilicity Gain vs. Heavier Halogens: XLogP3 Comparison Across the 5-Halogen Series
In the methyl pyridine-2-carboxylate series, fluorine uniquely maintains near-parent lipophilicity. The target compound, methyl 5-fluoropicolinate, has a computed XLogP3 of 0.5, compared to 0.4 for the non-halogenated methyl picolinate [1][2]. This modest +0.1 log unit increase contrasts sharply with the +0.6 to +0.7 log unit jumps observed for the chloro (XLogP3 = 1.0), bromo (XLogP3 = 1.1), and iodo (XLogP3 = 1.0) analogues [3][4][5]. These values, all derived from the standardized XLogP3 3.0 algorithm in PubChem, ensure cross-compound comparability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | Methyl picolinate (H): XLogP3 = 0.4; Methyl 5-chloropicolinate: XLogP3 = 1.0; Methyl 5-bromopicolinate: XLogP3 = 1.1; Methyl 5-iodopicolinate: XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +0.1 vs. H; –0.5 vs. Cl; –0.6 vs. Br; –0.5 vs. I |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025.04.14 release); standardized algorithm across all compared structures |
Why This Matters
Lower lipophilicity correlates with reduced off-target binding, lower metabolic clearance, and improved developability, making the 5-fluoro ester the preferred choice for lead optimization programs seeking to maintain ligand efficiency.
- [1] PubChem. Methyl 5-fluoropyridine-2-carboxylate. PubChem CID 23053520. XLogP3 = 0.5. https://pubchem.ncbi.nlm.nih.gov/compound/107504-07-4 View Source
- [2] PubChem. Methyl picolinate. PubChem CID 14596. XLogP3 = 0.4. https://pubchem.ncbi.nlm.nih.gov/compound/2459-07-6 View Source
- [3] PubChem. Methyl 5-chloropyridine-2-carboxylate. PubChem CID 11298216. XLogP3 = 1.0. https://pubchem.ncbi.nlm.nih.gov/compound/132308-19-1 View Source
- [4] PubChem. Methyl 5-bromopyridine-2-carboxylate. PubChem CID 7016458. XLogP3 = 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/29682-15-3 View Source
- [5] PubChem. Methyl 5-iodopyridine-2-carboxylate. PubChem CID 7016459. XLogP3 = 1.0. https://pubchem.ncbi.nlm.nih.gov/compound/41960-44-5 View Source
